molecular formula C6H6F5NO B13905028 (Z)-4-amino-5,5,6,6,6-pentafluorohex-3-en-2-one

(Z)-4-amino-5,5,6,6,6-pentafluorohex-3-en-2-one

Cat. No.: B13905028
M. Wt: 203.11 g/mol
InChI Key: OAPUOVNTMHHIKR-RQOWECAXSA-N
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Description

(Z)-4-amino-5,5,6,6,6-pentafluorohex-3-en-2-one is an organic compound characterized by the presence of an amino group, a pentafluorinated carbon chain, and a double bond in the Z-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-amino-5,5,6,6,6-pentafluorohex-3-en-2-one typically involves multi-step organic reactions. One common method includes the fluorination of a suitable precursor followed by the introduction of the amino group. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure the desired configuration and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to maintain the Z-configuration and to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-amino-5,5,6,6,6-pentafluorohex-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the double bond to a single bond, altering the compound’s properties.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-amino-5,5,6,6,6-pentafluorohex-3-en-2-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

The compound’s fluorinated chain can interact with biological systems in unique ways, making it a subject of interest in biochemical research. It may be used to study enzyme interactions and metabolic pathways.

Medicine

In medicine, the compound’s potential as a pharmaceutical intermediate is explored. Its structural features may contribute to the development of new drugs with improved efficacy and reduced side effects.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which (Z)-4-amino-5,5,6,6,6-pentafluorohex-3-en-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorinated chain can enhance binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and chemical reactions effectively.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-amino-5,5,6,6,6-pentafluorohex-3-en-2-one: The E-isomer of the compound, differing in the configuration of the double bond.

    4-amino-5,5,6,6,6-pentafluorohexane: A saturated analog without the double bond.

    4-amino-5,5,6,6,6-trifluorohex-3-en-2-one: A similar compound with fewer fluorine atoms.

Uniqueness

(Z)-4-amino-5,5,6,6,6-pentafluorohex-3-en-2-one is unique due to its specific Z-configuration, which can influence its reactivity and interactions. The presence of five fluorine atoms also imparts distinct electronic properties, making it different from less fluorinated analogs.

Properties

Molecular Formula

C6H6F5NO

Molecular Weight

203.11 g/mol

IUPAC Name

(Z)-4-amino-5,5,6,6,6-pentafluorohex-3-en-2-one

InChI

InChI=1S/C6H6F5NO/c1-3(13)2-4(12)5(7,8)6(9,10)11/h2H,12H2,1H3/b4-2-

InChI Key

OAPUOVNTMHHIKR-RQOWECAXSA-N

Isomeric SMILES

CC(=O)/C=C(/C(C(F)(F)F)(F)F)\N

Canonical SMILES

CC(=O)C=C(C(C(F)(F)F)(F)F)N

Origin of Product

United States

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